molecular formula C18H31N5O B7011676 N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide

N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide

Cat. No.: B7011676
M. Wt: 333.5 g/mol
InChI Key: DPFNLUWNQSPIDG-UHFFFAOYSA-N
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Description

N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c1-22(15-6-4-3-5-7-15)10-11-23(2)18(24)16-13-20-21-17(16)14-8-9-19-12-14/h13-15,19H,3-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFNLUWNQSPIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=O)C1=C(NN=C1)C2CCNC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, such as a 1,4-diamine, under basic conditions.

    Attachment of the cyclohexyl(methyl)amino group: This can be done through a nucleophilic substitution reaction, where the amino group is introduced using a suitable alkylating agent.

    Final coupling: The final step involves coupling the intermediate with a carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine.

Scientific Research Applications

N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[cyclohexyl(methyl)amino]ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
  • N-[2-[cyclohexyl(methyl)amino]ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Uniqueness

N-[2-[cyclohexyl(methyl)amino]ethyl]-N-methyl-5-pyrrolidin-3-yl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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